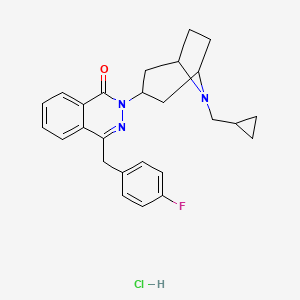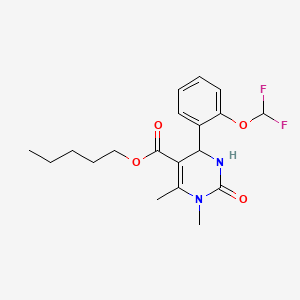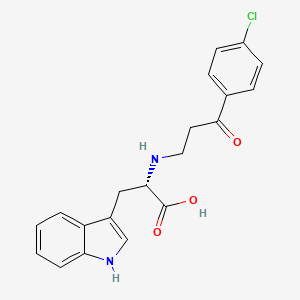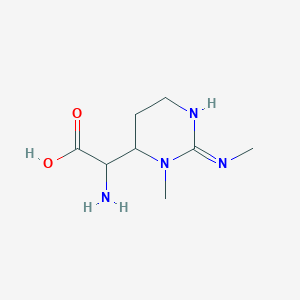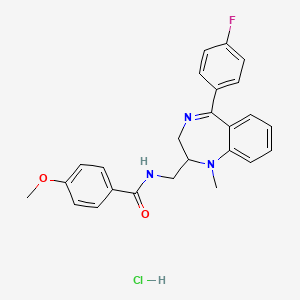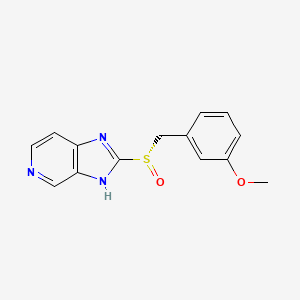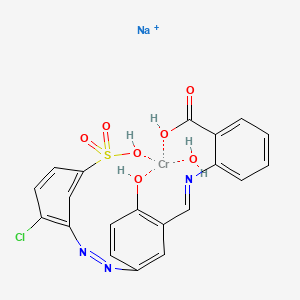
2-(1,1'-Biphenyl)-4-yl-2-methylmorpholine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1’-Biphenyl)-4-yl-2-methylmorpholine hydrochloride is a chemical compound that features a biphenyl group attached to a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1’-Biphenyl)-4-yl-2-methylmorpholine hydrochloride typically involves the coupling of a biphenyl derivative with a morpholine derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the cross-coupling of an aryl halide with an organoboron compound . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,1’-Biphenyl)-4-yl-2-methylmorpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones or alcohols, while reduction may yield biphenyl alkanes.
Aplicaciones Científicas De Investigación
2-(1,1’-Biphenyl)-4-yl-2-methylmorpholine hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(1,1’-Biphenyl)-4-yl-2-methylmorpholine hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings.
Flurbiprofen: A nonsteroidal anti-inflammatory drug with a biphenyl structure.
Benzimidazole: A compound with a similar aromatic structure and diverse biological activities.
Uniqueness
2-(1,1’-Biphenyl)-4-yl-2-methylmorpholine hydrochloride is unique due to its combination of a biphenyl group and a morpholine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propiedades
Número CAS |
109461-33-8 |
|---|---|
Fórmula molecular |
C17H20ClNO |
Peso molecular |
289.8 g/mol |
Nombre IUPAC |
2-methyl-2-(4-phenylphenyl)morpholine;hydrochloride |
InChI |
InChI=1S/C17H19NO.ClH/c1-17(13-18-11-12-19-17)16-9-7-15(8-10-16)14-5-3-2-4-6-14;/h2-10,18H,11-13H2,1H3;1H |
Clave InChI |
FZRZDZNIEKDYDM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNCCO1)C2=CC=C(C=C2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[6-chloro-2-(1-imidazol-1-ylethenyl)-3-methylphenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid](/img/structure/B12717373.png)


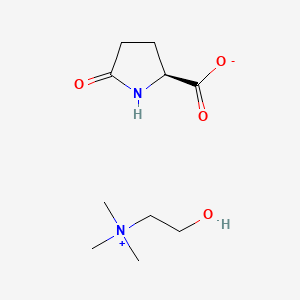
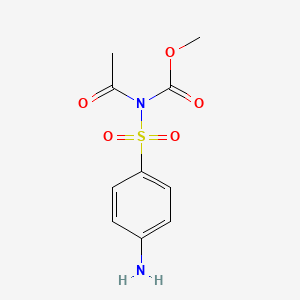
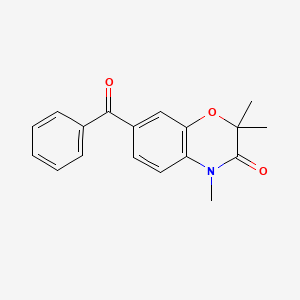
![(Z)-but-2-enedioic acid;3-[4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazin-1-yl]propan-1-ol](/img/structure/B12717412.png)
